Sulfamoyl azide, methyl-
Description
Historical Development and Evolution of Sulfamoyl Azide (B81097) Research
The journey of sulfamoyl azide research has been marked by a continuous search for safer and more efficient synthetic methodologies. The initial synthesis of sulfamoyl azides was reported in 1956 by chemists at American Cyanamid, who prepared them from sulfamoyl chlorides and sodium azide. nih.govacs.org However, this method proved problematic for preparing arylsulfamoyl azides because it caused unwanted chlorination of the aromatic ring. nih.govacs.org
To overcome this, alternative methods were developed. In the late 1960s and early 1970s, researchers Shozda, Vernon, and Griffiths introduced the use of chlorosulfonyl azide. nih.govacs.org While this approach avoided the issue of ring chlorination, the reagent itself was highly explosive and difficult to handle safely, with reactions often resulting in modest yields of 15–50%. nih.govacs.org
A significant advancement came with the development of diazo-transfer reagents. Trifluoromethanesulfonyl azide (TfN₃), first reported in 1972, proved effective for diazo-transfer reactions involving neutral amine reactants. google.comwikipedia.org More recently, the focus has shifted towards creating shelf-stable and safer reagents. Imidazole-1-sulfonyl azide hydrochloride and its more stable hydrogen sulfate (B86663) salt emerged as convenient and efficient diazo-transfer reagents. nih.govorganic-chemistry.orgresearchgate.net
A pivotal development for the synthesis of N-alkylated sulfamoyl azides, including methyl derivatives, was the introduction of the imidazolium (B1220033) salt, 2,3-dimethyl-1H-imidazolium triflate. nih.govnih.gov This novel reagent facilitates the efficient transfer of the sulfonyl azide group to secondary amines, such as N-methylbenzylamine, under mild conditions, producing N-alkyl-N-arylsulfamoyl azides in high yields. nih.govacs.org This method circumvents the harsh conditions and hazardous reagents of previous syntheses. nih.gov
| Timeline of Key Developments in Sulfamoyl Azide Synthesis | | :--- | :--- | | 1956 | First preparation of sulfamoyl azides using sulfamoyl chlorides and sodium azide by American Cyanamid chemists. nih.govacs.org | | 1967-1971 | Development of an alternative synthesis using the explosive chlorosulfonyl azide by Shozda, Vernon, and Griffiths to avoid ring chlorination. nih.govacs.org | | 1972 | Trifluoromethanesulfonyl azide (TfN₃) is found to be an effective diazo-transfer reagent for neutral amines. google.com | | 2007 | Imidazole-1-sulfonyl azide hydrochloride is introduced by Goddard-Borger and Stick as an efficient and shelf-stable diazo-transfer reagent. nih.gov | | 2011 | A novel imidazolium salt (2,3-dimethyl-1H-imidazolium triflate) is used to generate N-alkylated sulfamoyl azides from secondary amines. nih.govnih.gov | | 2019 | The 'Sulfonyl-Azide-Free' (SAFE) protocol is extended, generating the diazo-transfer reagent in situ to enhance safety. organic-chemistry.org |
Academic Significance and Contemporary Relevance of Methylated Sulfamoyl Azides in Synthetic Chemistry
Methylated sulfamoyl azides, such as N-benzyl-N-methyl-sulfamoyl azide, are highly valuable intermediates in contemporary organic synthesis due to their diverse reactivity. nih.gov Their significance lies in their ability to act as precursors to a wide range of complex nitrogen-containing molecules.
One of their most prominent applications is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". ontosight.aiyoutube.com This reaction allows for the efficient construction of 1-sulfamoyl-1,2,3-triazoles, which are stable heterocyclic compounds. nih.govnih.govrsc.org These sulfamoyl triazoles are more hydrolytically stable compared to their sulfonyl triazole counterparts. nih.gov
Furthermore, these sulfamoyl triazoles serve as shelf-stable sources of rhodium azavinyl carbenes. nih.govnih.gov These reactive intermediates are instrumental in performing transformations such as the asymmetric cyclopropanation of olefins. nih.gov A key advantage is that the resulting sulfamoyl imines are often stable enough to be isolated via silica (B1680970) gel chromatography, a feat not easily achieved with the less stable sulfonyl imines. nih.gov These imines can be further manipulated, for instance, through reduction with sodium borohydride (B1222165) to yield sulfamoyl amines. nih.gov
The utility of methylated sulfamoyl azides extends to the synthesis of biologically active compounds. For example, a cobalt-catalyzed intramolecular aziridination of an allylic sulfamoyl azide was a key step in the concise synthesis of a potent Neurokinin 1 (NK1) receptor antagonist. nih.gov This highlights their role in constructing strained heterocyclic systems that are relevant to medicinal chemistry. nih.gov
Overview of Key Research Areas and Objectives for Methylsulfamoyl Azide
Current research involving methylsulfamoyl azides is focused on expanding their synthetic utility and developing more robust and safer reaction protocols. Key areas of investigation include:
Development of Novel Catalytic Systems: A primary objective is the discovery of new catalysts that can mediate reactions of sulfamoyl azides with high efficiency and selectivity. This includes the use of cobalt-based metalloradical catalysis for intramolecular radical aziridination, which enables the construction of highly strained 2-sulfonyl-1,3-diazabicyclo[3.1.0]-hexane structures. nih.gov
Skeletal Editing and Molecular Rearrangements: Researchers are exploring the thermal rearrangement of sulfamoyl azides as a method for "skeletal editing." acs.org These reactions proceed through a Curtius-type rearrangement to form a 1,1-diazene intermediate, which can then rearrange to form a new carbon-carbon bond while breaking two carbon-nitrogen bonds. researchgate.netnih.gov This strategy allows for the transformation of N-heterocycles into different ring systems. researchgate.net
Asymmetric Synthesis: A major goal is the development of enantioselective transformations. The use of chiral rhodium(II) catalysts to generate and react azavinyl carbenes from sulfamoyl triazoles is a key strategy for achieving asymmetric cyclopropanation. nih.govresearchgate.net
Broadening Substrate Scope and Applications: Efforts are ongoing to apply sulfamoyl azide chemistry to a wider range of substrates and synthetic targets. This includes their use in the synthesis of complex natural products and pharmaceutically important molecules. nih.govresearchgate.net The creation of diverse 1,2- and 1,3-diamine derivatives from the ring-opening of bicyclic aziridines derived from sulfamoyl azides demonstrates this expanding utility. nih.gov
Improving Safety Protocols: The development of safer synthetic methods remains a priority. This includes the creation of stable, crystalline azide-transfer reagents like imidazolium salts and in situ generation techniques like the 'SAFE' protocol, which avoid the isolation of potentially explosive intermediates. nih.govorganic-chemistry.orgrsc.org
| Key Research Areas for Methylsulfamoyl Azide | Primary Objectives | Example Application |
| Novel Catalysis | Develop efficient and selective catalysts for new transformations. | Cobalt(II)-catalyzed intramolecular radical aziridination to form strained heterocycles. nih.gov |
| Skeletal Editing | Modify molecular skeletons via controlled bond-breaking and formation. | Thermal Curtius-type rearrangement to delete nitrogen atoms and form new C-C bonds. researchgate.netnih.gov |
| Asymmetric Synthesis | Create chiral molecules with high enantioselectivity. | Rhodium-catalyzed asymmetric cyclopropanation using intermediates from sulfamoyl triazoles. nih.gov |
| Broadening Applications | Expand the use of sulfamoyl azides to synthesize diverse and complex molecules. | Synthesis of potent Neurokinin 1 (NK1) receptor antagonists. nih.gov |
| Enhanced Safety | Design safer reagents and protocols to minimize hazards. | Use of stable imidazolium salts and 'in situ' reagent generation to avoid explosive intermediates. nih.govorganic-chemistry.org |
Structure
3D Structure
Properties
CAS No. |
33581-88-3 |
|---|---|
Molecular Formula |
CH4N4O2S |
Molecular Weight |
136.14 g/mol |
IUPAC Name |
(azidosulfonylamino)methane |
InChI |
InChI=1S/CH4N4O2S/c1-3-8(6,7)5-4-2/h3H,1H3 |
InChI Key |
KDKGDKUKDMXMCY-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for Methylated Sulfamoyl Azides
Early Preparative Routes to Sulfamoyl Azides
Initial methods for the preparation of sulfamoyl azides relied on straightforward nucleophilic substitution or the use of highly reactive intermediates.
The first reported synthesis of sulfamoyl azides dates back to 1956, involving the reaction of sulfamoyl chlorides with sodium azide (B81097). nih.govacs.org This method represents a direct and fundamental approach to forming the sulfamoyl azide functionality. The general reaction is a nucleophilic substitution where the azide ion displaces the chloride from the sulfamoyl chloride.
However, this route has limitations. For instance, attempts to prepare arylsulfamoyl azides using this method can be problematic. The use of sulfuryl chloride in the preparation of the necessary arylsulfamoyl chloride precursor can lead to undesired chlorination of the aromatic ring. nih.govacs.org
A general scheme for this reaction is as follows: R(CH₃)NSO₂Cl + NaN₃ → R(CH₃)NSO₂N₃ + NaCl
To circumvent the issues associated with ring chlorination, an alternative method using chlorosulfonyl azide was developed. nih.govacs.org This approach avoids the use of sulfuryl chloride, thereby preventing unwanted side reactions on the aromatic ring of arylsulfamoyl derivatives.
Despite this advantage, the use of chlorosulfonyl azide is hampered by significant safety concerns. The reagent is highly explosive and difficult to handle, making it a less desirable choice for large-scale synthesis. nih.govacs.org Furthermore, the yields obtained through this method are often modest, typically ranging from 15% to 50%. nih.govacs.org
Contemporary and Optimized Synthetic Protocols
Modern approaches to the synthesis of sulfamoyl azides prioritize safety, efficiency, and substrate scope. The development of novel sulfonyl azide transfer reagents has been a key advancement in this area.
A significant breakthrough in the synthesis of sulfamoyl azides has been the introduction of stable and efficient sulfonyl azide transfer reagents. Imidazolium (B1220033) salts have emerged as particularly effective in this role. For example, 2,3-dimethyl-1H-imidazolium triflate is a novel reagent that readily generates sulfamoyl azides from secondary amines. nih.govacs.orgnih.gov
Another important reagent is imidazole-1-sulfonyl azide hydrogen sulfate (B86663), which is noted for its stability, ease of handling, and cost-effectiveness. organic-chemistry.org This reagent facilitates the synthesis of sulfonyl azides from primary sulfonamides in a high-yielding and experimentally simple manner that does not require the use of copper salts. organic-chemistry.orgnih.gov The methylation of the imidazole nitrogen in reagents like 2,3-dimethyl-1H-imidazolium triflate is crucial as it shifts the reactivity from diazo transfer to the desired transfer of the sulfonyl azide group. nih.govacs.org
The synthesis of the imidazolium sulfonyl azide transfer reagent, such as the 2-methylated derivative, can be achieved by modifying the method developed for imidazole-1-sulfonyl azide hydrochloride. The addition of a methyl group at the C-2 position of the imidazole ring enhances the solubility of the reagent in organic solvents and is also thought to increase its stability. nih.govacs.org
The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of sulfamoyl azides using modern transfer reagents. When using imidazolium salts for sulfonyl azide group transfer to secondary amines, such as in the synthesis of N-benzyl-N-methyl-sulfamoyl azide, several factors have been investigated. nih.govacs.org
It was found that the addition of an organic base, which is sometimes required in similar group transfer reactions, is detrimental. In this case, it leads to the rapid decomposition of the imidazolium transfer agent and results in low to no product formation. nih.govacs.org The reaction proceeds smoothly in the absence of an external base in polar aprotic solvents at low temperatures. nih.govacs.org
An interesting observation is the inverse relationship between the amount of the transfer reagent used and the yield of the sulfamoyl azide product. The highest yields were obtained when using one equivalent of the transfer agent, suggesting that excess reagent may contribute to the degradation of the product. nih.govacs.org Under optimized conditions, which include using acetonitrile (B52724) as the solvent at 0°C, a variety of sulfamoyl azides can be synthesized in high yields from secondary amines. acs.org Purification is often simplified to filtration through a short plug of silica (B1680970). nih.gov
The following table summarizes the optimization of the sulfamoyl azide transfer reaction using N-methylbenzylamine as a model substrate.
| Entry | Solvent | Temperature (°C) | Equivalents of Reagent | Yield (%) |
| 1 | CH₂Cl₂ | 0 | 1.5 | 65 |
| 2 | THF | 0 | 1.5 | 70 |
| 3 | CH₃CN | 0 | 1.5 | 75 |
| 4 | CH₃CN | rt | 1.5 | 50 |
| 5 | CH₃CN | 0 | 1.0 | 95 |
| 6 | CH₃CN | 0 | 2.0 | 40 |
This table is generated based on textual descriptions of optimization studies and represents the trends observed.
Understanding the reaction mechanism is crucial for the rational design of new reagents and the optimization of reaction conditions. For the diazo transfer reaction using imidazole-1-sulfonyl azide salts, mechanistic studies using ¹⁵N isotopic labeling have provided significant insights. These studies have confirmed that the reaction proceeds via a nucleophilic attack of the amine on the terminal nitrogen of the azide group, which is consistent with a diazo transfer pathway. organic-chemistry.orgnih.govresearchgate.net
The mechanism of the copper-catalyzed reaction between sulfonyl azides and terminal alkynes, which can lead to different products, is thought to involve the formation of an N-sulfonyl triazolyl copper intermediate. acs.org The lability of this intermediate is key to the reaction outcome. It can rearrange to a ketenimine intermediate, which can then be trapped by various nucleophiles. acs.org While this is for a subsequent reaction of the sulfonyl azide, it highlights the importance of the N-S bond's electronic nature.
In the case of sulfonyl azide group transfer using reagents like 2,3-dimethyl-1H-imidazolium triflate, the key feature is the alkylation on the imidazole nitrogen. This modification prevents the reagent from acting as a diazo transfer agent and instead promotes the transfer of the entire sulfonyl azide moiety. nih.govacs.org
Strategies for Efficient and Scalable Synthesis
To address the challenges of handling potentially explosive azide compounds, modern synthetic strategies focus on minimizing their accumulation and isolation. In-situ generation and continuous flow chemistry are at the forefront of these efforts, offering safer and more efficient pathways to sulfamoyl azides.
The in-situ generation of sulfamoyl azides is a critical strategy to enhance the safety of their synthesis and subsequent use. This approach avoids the isolation and storage of the potentially unstable azide intermediate by generating it directly in the reaction mixture where it is consumed in a subsequent step.
One prominent method involves the use of a diazo-transfer reagent that is itself generated in-situ. For instance, a "sulfonyl-azide-free" (SAFE) protocol has been developed for diazo transfer reactions, which can be conceptually extended to the synthesis of sulfamoyl azides organic-chemistry.orgrsc.org. This methodology typically involves the reaction of a sulfonyl chloride with sodium azide in a biphasic system or in the presence of a phase-transfer catalyst to form the sulfonyl azide, which then reacts with a suitable amine to yield the desired sulfamoyl azide. Research on the in-situ generation of the closely related methanesulfonyl azide (mesyl azide) has shown that it can be formed from methanesulfonyl chloride and sodium azide and used immediately for diazo-transfer reactions, thereby avoiding the handling of the hazardous mesyl azide ucc.ieresearchgate.net.
Another approach to in-situ generation involves the use of stable sulfonyl azide transfer agents. For example, imidazole-1-sulfonyl azide salts, which are more stable than many other sulfonyl azides, can be used to generate the desired sulfamoyl azide in the reaction vessel manchester.ac.uk. The development of novel sulfonyl azide transfer reagents, such as 2,3-dimethyl-1H-imidazolium triflate, allows for the efficient generation of sulfamoyl azides from secondary amines nih.govnih.gov. The reaction proceeds smoothly at low temperatures in polar aprotic solvents.
The optimization of reaction conditions is crucial for the successful in-situ generation of sulfamoyl azides. A study on the synthesis of N-benzyl-N-methyl-sulfamoyl azide using an imidazolium-based sulfonyl azide transfer reagent highlights the importance of solvent, temperature, and reagent stoichiometry.
| Entry | Solvent | Temperature (°C) | Equivalents of Transfer Reagent | Yield (%) |
|---|---|---|---|---|
| 1 | CH2Cl2 | 0 | 1.5 | 75 |
| 2 | THF | 0 | 1.5 | 85 |
| 3 | CH3CN | 0 | 1.5 | 90 |
| 4 | CH3CN | 25 | 1.5 | 82 |
| 5 | CH3CN | 0 | 1.0 | 95 |
| 6 | CH3CN | 0 | 2.0 | 60 |
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the safe and efficient production of hazardous chemicals, including organic azides. By conducting reactions in small-volume, continuous-flow reactors, the inherent risks associated with the accumulation of large quantities of explosive intermediates are significantly minimized.
The application of flow chemistry to the synthesis of sulfamoyl azides offers several advantages:
Enhanced Safety: The small internal volume of microreactors limits the amount of hazardous material present at any given time, reducing the risk of a thermal runaway or explosion.
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction selectivity and yield.
Rapid Optimization: The automated nature of many flow chemistry systems facilitates rapid screening of reaction conditions, accelerating process optimization.
Scalability: Scaling up production in a flow system is often more straightforward than in batch processes, as it can be achieved by running the system for longer periods or by parallelizing multiple reactors.
While specific literature on the continuous flow synthesis of "Sulfamoyl azide, methyl-" is not abundant, the principles have been extensively demonstrated for related compounds. For instance, the continuous flow synthesis of various organic azides, including acyl azides and other sulfonyl azides, has been successfully implemented acs.orgrsc.orgresearchgate.net. These processes often involve the in-situ generation of the azide followed by its immediate consumption in a subsequent reaction step within a telescoped flow system.
A general workflow for the flow synthesis of a sulfamoyl azide would involve pumping solutions of a suitable sulfamoyl chloride or a secondary amine and an azide source (such as sodium azide or a stable diazo-transfer reagent) through a heated or cooled microreactor. The resulting stream containing the sulfamoyl azide could then be directly introduced into a second reactor for a subsequent transformation, such as a cycloaddition or a diazo-transfer reaction, thus avoiding isolation of the intermediate. The development of one-flow syntheses for unsymmetrical sulfamides and N-substituted sulfamate esters demonstrates the feasibility of such integrated processes for sulfur-containing compounds organic-chemistry.org.
The successful application of flow chemistry to the synthesis of other energetic intermediates provides a strong rationale for its use in the production of methylated sulfamoyl azides, offering a pathway to safer and more efficient manufacturing processes.
Reactivity and Mechanistic Pathways of Methylsulfamoyl Azides
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of the synthetic utility of methylsulfamoyl azide (B81097), offering pathways to highly functionalized triazole rings. These reactions can be catalyzed by metals such as copper and ruthenium, or in some cases, proceed without a catalyst under thermal conditions.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction that unites azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org
N,N-disubstituted sulfamoyl azides readily undergo CuAAC reactions with a variety of terminal alkynes to produce the corresponding 1-sulfamoyl-1,2,3-triazoles. wikipedia.org For instance, N,N-dimethylsulfamoyl azide reacts with alkynes in the presence of a copper(I) catalyst, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC) or a system of copper(I) iodide and a prolinamide ligand, to yield the desired triazole products. wikipedia.orgnih.gov These reactions are often fast, completing within 45 minutes, and proceed in high yields. nih.gov The resulting 1-sulfamoyl-1,2,3-triazoles are typically stable, shelf-stable compounds. wikipedia.org
The reaction of N,N-dimethylsulfamoyl azide with various terminal alkynes demonstrates the versatility of this method. A range of functional groups on the alkyne partner, including those with electron-donating moieties, are well-tolerated, leading to a diverse array of triazole products. nih.gov
Table 1: Copper-Catalyzed Cycloaddition of N,N-Dimethylsulfamoyl Azide with Various Alkynes nih.gov
The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. wikipedia.org However, the use of electron-deficient azides, such as sulfamoyl azides, introduces specific mechanistic challenges. The electron-withdrawing nature of the sulfamoyl group reduces the stability of the key 5-cuprated triazole intermediate. nih.gov This instability can lead to facile cleavage of the N1–N2 bond of the triazole ring, producing a ketenimine species as a byproduct rather than the desired triazole. nih.gov
To overcome this, specific catalytic systems have been developed. Research has shown that using a Cu(I) catalyst with a prolinamide ligand in aqueous media can inhibit the cleavage of the N1–N2 bond. nih.gov This system is believed to stabilize the 5-cuprated triazole intermediate, thereby favoring the cyclization pathway that leads to the selective formation of N-sulfonyl and N-sulfamoyl triazoles. nih.gov The reaction is proposed to proceed through a stepwise mechanism involving a copper-azide-acetylide complex, followed by cyclization and protonation to yield the final triazole product. wikipedia.org
A hallmark of the CuAAC reaction is its exceptional regioselectivity. The reaction between a terminal alkyne and an azide exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgorganic-chemistry.org This high degree of regiocontrol is also observed in the reactions of methylsulfamoyl azide. The catalytic cycle, involving a copper acetylide intermediate, directs the reactants to form only the 1,4-regioisomer, avoiding the formation of the 1,5-isomer that is often seen in uncatalyzed reactions. wikipedia.org
The scope of the CuAAC reaction with sulfamoyl azides is broad. It accommodates a wide range of terminal alkynes, including aromatic, aliphatic, and heterocyclic variants, as well as those bearing various functional groups. nih.gov This wide scope makes the CuAAC of sulfamoyl azides a robust and versatile method for accessing a large variety of 1-sulfamoyl-1,2,3-triazoles. nih.gov
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) serves as a complementary method to CuAAC, characteristically affording 1,5-disubstituted 1,2,3-triazoles. nih.gov The reaction is typically catalyzed by ruthenium(II) complexes, such as those containing a [CpRuCl] moiety (where Cp is pentamethylcyclopentadienyl). wikipedia.orgnih.gov Unlike CuAAC, the RuAAC mechanism is not believed to involve a metal acetylide intermediate. Instead, it is proposed to proceed via the oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to release the triazole product. wikipedia.org This pathway allows for the participation of both terminal and internal alkynes, providing access to 1,5-disubstituted and fully substituted 1,2,3-triazoles, respectively. wikipedia.orgnih.gov
While the RuAAC is a powerful tool for the synthesis of 1,5-triazoles from general organic azides, specific studies detailing the use of methylsulfamoyl azide as a substrate in this reaction are not prominent in the surveyed literature. Based on the established mechanism, it would be expected that a reaction between methylsulfamoyl azide and a terminal alkyne under RuAAC conditions would yield the corresponding 1-(N,N-dimethylsulfamoyl)-5-substituted-1H-1,2,3-triazole.
The 1,3-dipolar cycloaddition between an azide and an alkyne, first described by Rolf Huisgen, can also proceed without a metal catalyst. wikipedia.orgorganic-chemistry.org This thermal reaction, often referred to as the Huisgen cycloaddition, generally requires elevated temperatures and prolonged reaction times. wikipedia.org A significant drawback of the uncatalyzed reaction is its lack of regioselectivity, typically producing a mixture of both 1,4- and 1,5-disubstituted triazole isomers. wikipedia.orgorganic-chemistry.org The reaction is understood to be a concerted, pericyclic process. organic-chemistry.org
There is a lack of specific studies in the reviewed literature focusing on the uncatalyzed 1,3-dipolar cycloaddition of methylsulfamoyl azide with alkynes. Given the general principles of the Huisgen cycloaddition, it can be inferred that such a reaction would likely require harsh thermal conditions and would result in a mixture of 1-(N,N-dimethylsulfamoyl)-4-substituted-1H-1,2,3-triazole and 1-(N,N-dimethylsulfamoyl)-5-substituted-1H-1,2,3-triazole products.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Coupling Reactions
Methylsulfamoyl azides participate in copper-catalyzed coupling reactions, most notably the Chan-Lam coupling with arylboronic acids, to form N-arylsulfamides.
Chan-Lam Coupling with Arylboronic Acids
The Chan-Lam coupling is a significant cross-coupling reaction that forms carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org In the context of methylsulfamoyl azides, it provides a direct route to unsymmetrical N-arylsulfamides.
An efficient method for the synthesis of unsymmetrical N-arylsulfamides involves the Chan-Lam coupling of sulfamoyl azides with arylboronic acids. nih.govresearchgate.net This reaction is typically catalyzed by a copper(II) salt, such as copper(II) chloride, in a protic solvent like methanol (B129727) at room temperature and open to the air. nih.govrsc.org The use of sulfamoyl azides in this reaction has been shown to be advantageous over the coupling of sulfamides and boronic acids, resulting in better yields and shorter reaction times. nih.gov
The reaction conditions are generally mild, and a variety of sulfamoyl azides and boronic acids can be used, demonstrating the versatility of this method. researchgate.net For instance, the coupling of N-benzyl-N-methylsulfamoyl azide with various arylboronic acids proceeds efficiently. researchgate.net The reaction's efficiency can be influenced by the amount of copper catalyst used; for example, reducing the catalyst from 10 mol% to 5 mol% can lead to a lower yield of the desired N-arylsulfamide. researchgate.net The choice of solvent also plays a crucial role, with polar solvents like methanol generally providing better results than less polar solvents. researchgate.net
Table 1: Chan-Lam Coupling of N-Benzyl-N-methylsulfamoyl Azide with Phenylboronic Acid - Catalyst and Solvent Effects
| Entry | Catalyst (mol%) | Solvent | Yield (%) |
| 1 | CuCl (10) | MeOH | 72 |
| 2 | CuCl (5) | MeOH | Lower Yield |
| 3 | CuCl (10) | Less Polar Solvent | Poor Yield |
Data sourced from a 2019 study on the Chan-Lam coupling reaction. researchgate.net
The proposed mechanism for the Chan-Lam coupling of sulfamoyl azides with arylboronic acids involves a catalytic cycle with copper. researchgate.net The reaction is believed to proceed through the formation of a copper-aryl complex. wikipedia.org
The catalytic cycle is thought to be initiated by the reaction of the Cu(II) catalyst with the arylboronic acid. This is followed by transmetalation with the sulfamoyl azide to form a copper(III) intermediate. researchgate.net Subsequent reductive elimination from this Cu(III) species yields the N-arylsulfamide product and regenerates a Cu(I) species. wikipedia.orgresearchgate.net The Cu(I) is then re-oxidized to Cu(II) by atmospheric oxygen, completing the catalytic cycle. organic-chemistry.orgresearchgate.net The presence of oxygen has been noted to facilitate the reaction, likely by promoting the reductive elimination from the copper(III) intermediate. organic-chemistry.org
Multi-Component Reactions (MCRs)
Methylsulfamoyl azides are also valuable reactants in multi-component reactions (MCRs), which are powerful tools for synthesizing complex molecules in a single step.
Three-Component Reactions for Sulfonyl Amidine Synthesis
A notable application of methylsulfamoyl azides in MCRs is the synthesis of sulfonyl amidines. A one-pot, three-component reaction of a sulfonyl azide, an amine, and an alkyne provides a direct route to this class of compounds. openaccesspub.org For instance, arenesulfonyl azides react with methyl propiolate and a secondary cyclic amine, such as morpholine, at room temperature without the need for a catalyst or solvent to produce sulfonyl amidines in moderate to good yields. openaccesspub.org
This method is highlighted by its simplicity, atom economy, and environmentally friendly conditions. openaccesspub.org The reaction proceeds smoothly and quickly, with yields varying depending on the substituents on the arenesulfonyl azide. openaccesspub.org For example, certain substitutions on the benzene (B151609) ring of the sulfonyl azide can lead to high yields, while others may result in a significant decrease in product formation. openaccesspub.org
Table 2: Three-Component Synthesis of Sulfonyl Amidines
| Entry | Arenesulfonyl Azide | Yield (%) |
| 1 | 4-Methylbenzenesulfonyl azide | 89 |
| 2 | Benzenesulfonyl azide | 32 |
| 3 | 4-Ethylbenzenesulfonyl azide | 29 |
| 4 | 4-Chlorobenzenesulfonyl azide | 84 |
| 5 | 4-Bromobenzenesulfonyl azide | 88 |
Data represents the reaction of various arenesulfonyl azides with methyl propiolate and morpholine. openaccesspub.org
The proposed mechanism for this three-component reaction involves the initial reaction of the secondary amine with the alkyne to form an enamine intermediate. This enamine then reacts with the electrophilic sulfonyl azide in a 1,3-dipolar cycloaddition to form a triazoline intermediate. This intermediate is unstable and loses a molecule of nitrogen gas to afford the final sulfonyl amidine product. frontiersin.orgnih.gov
Transformational Chemistry of the Azido (B1232118) Group in Methylsulfamoyl Azides
The azido group in methylsulfamoyl azides is a versatile functional group that can undergo a variety of chemical transformations beyond its role in coupling and multi-component reactions. While the loss of dinitrogen is a common feature in many reactions of organic azides, several transformations retain the nitrogen atoms, leading to diverse nitrogen-containing heterocycles and other functional groups. researchgate.net
One of the most prominent reactions of the azido group is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of 1,2,3-triazoles. nih.gov For example, sulfamoyl azides react with alkynes in the presence of a copper(I) catalyst to form 1-sulfamoyl-1,2,3-triazoles. nih.gov These triazoles are stable compounds that can serve as precursors to other reactive intermediates. nih.gov
Furthermore, the azido group can participate in cycloaddition reactions with primary amines to afford tetrazoles. nih.gov The reaction is believed to proceed through a nucleophilic attack of the amine on the terminal nitrogen of the azide, followed by cyclization. nih.gov
The azido group can also be converted into other functionalities. For instance, the reaction of azides with phosphines can lead to the formation of phosphazenes, which can then be further transformed. A one-pot conversion of alkyl azides to diazo compounds has been reported, involving the transient protection of the azido group with a phosphine (B1218219). chemrxiv.org While this has been demonstrated for α-azidocarbonyl compounds, it highlights the potential for diverse transformations of the azido group. chemrxiv.org
The reactivity of the azido group is influenced by adjacent functional groups. researchgate.net In the case of methylsulfamoyl azides, the strongly electron-withdrawing sulfamoyl group activates the azide, making it more susceptible to nucleophilic attack and facilitating its participation in various cycloaddition and transformation reactions.
Generation of Rhodium Azavinyl Carbenes
Methylsulfamoyl azide, as a member of the sulfonyl azide family, serves as a crucial starting material for the generation of highly reactive rhodium(II) azavinyl carbenes. This transformation is typically not direct but proceeds through an intermediate, the 1-sulfonyl-1,2,3-triazole. These triazoles are stable, crystalline compounds that act as convenient and safer surrogates for volatile diazo compounds. nih.gov
The process begins with the copper(I)-catalyzed cycloaddition of methylsulfamoyl azide with a terminal alkyne, which yields the corresponding N-methylsulfonyl-1,2,3-triazole. nih.gov Upon treatment with a rhodium(II) catalyst, such as rhodium(II) octanoate, these N-sulfonyl-1,2,3-triazoles undergo a denitrogenative reaction. researchgate.net This step involves a ring-chain tautomerism, where the triazole ring opens to form a transient α-diazoimine species. nih.gov This diazoimine is then intercepted by the rhodium(II) catalyst to extrude dinitrogen (N₂) and generate the rhodium(II) azavinyl carbene intermediate. nih.govresearchgate.net
These rhodium azavinyl carbenes are versatile intermediates that participate in a wide array of synthetic transformations, sharing reactivity patterns with well-known donor-acceptor carbenes. nih.govorganic-chemistry.org Their utility is demonstrated in various carbon-carbon and carbon-heteroatom bond-forming reactions.
Key Reactions of Rhodium(II) Azavinyl Carbenes:
| Reaction Type | Description | Outcome |
|---|---|---|
| C-H Insertion | The carbene inserts into unactivated C-H bonds of alkanes. This reaction can be performed enantioselectively using chiral rhodium catalysts. organic-chemistry.org | Access to β-chiral sulfonamides. organic-chemistry.org |
| 1,3-Insertion | A formal 1,3-insertion into N-H and O-H bonds of amides, alcohols, and carboxylic acids occurs, as opposed to the typical 1,1-insertion. nih.govorganic-chemistry.org | Synthesis of densely functionalized Z-enamides and other vicinally bis-functionalized olefins with high regio- and stereoselectivity. nih.govorganic-chemistry.org |
| Cyclopropanation | The carbene reacts with olefins to form cyclopropane (B1198618) rings. nih.gov | Formation of cyclopropane carboxaldehydes and 2,3-dihydropyrroles, often with high stereoselectivity. nih.gov |
| Ylide Formation | The electrophilic carbene can react with Lewis bases (e.g., sulfides, amines) to form ylides, which can undergo subsequent rearrangements. researchgate.net | Expansion of molecular complexity and access to diverse heterocyclic structures. |
Precursors to Nitrene Intermediates
Sulfonyl azides, including methylsulfamoyl azide, are well-established precursors to highly reactive sulfonylnitrene intermediates. nih.gov The generation of the nitrene—a neutral, electron-deficient nitrogen species—is typically achieved through thermal or photochemical decomposition of the azide, which results in the extrusion of molecular nitrogen (N₂). nih.govelsevierpure.com More recently, transition-metal complexes have been employed to catalyze this transformation under milder conditions. nih.govelsevierpure.com
Once generated from methylsulfamoyl azide, the resulting methylsulfonylnitrene is a potent electrophile that can undergo a variety of characteristic nitrene transfer reactions. These reactions are powerful methods for introducing nitrogen-containing functional groups into organic molecules. nih.gov
Key applications of sulfonylnitrenes include:
C-H Amination/Amidation: The nitrene can insert directly into aliphatic and benzylic C-H bonds to form N-sulfonylated amines (sulfonamides). This reaction provides a direct route for the functionalization of otherwise inert C-H bonds. nih.govelsevierpure.com The use of chiral catalysts, such as specific ruthenium or iridium-salen complexes, can render this process highly enantioselective. elsevierpure.com
Aziridination of Olefins: In the presence of an alkene, the nitrene can add across the double bond to form an N-sulfonylated aziridine. This reaction is a nitrogen-analogue of cyclopropanation with carbenes and provides access to valuable three-membered nitrogen heterocycles. nih.gov
Sulfimidation: The reaction of a sulfonylnitrene with a sulfide (B99878) yields a sulfimine. This transformation can also be achieved with high enantioselectivity using asymmetric catalysis. nih.gov
The decomposition of sulfonyl azides to nitrenes can be catalyzed by various transition-metal complexes, with ruthenium and iridium systems being particularly effective for asymmetric transformations. nih.gov Visible-light-mediated energy transfer has also emerged as a method to generate triplet sulfonylnitrenes, which exhibit distinct reactivity and broad functional group tolerance. chemrxiv.org
Reduction to Corresponding Amines
The azide functional group in methylsulfamoyl azide can be readily reduced to a primary amine, yielding the corresponding methylsulfamide. The reduction of organic azides is a fundamental and widely used transformation in organic synthesis due to the high stability of the azide group to many reaction conditions and the clean nature of the conversion, which liberates nitrogen gas as the only byproduct. masterorganicchemistry.com
A variety of reducing agents and methods can be employed for this purpose, offering a range of chemoselectivities and reaction conditions from harsh to very mild. organic-chemistry.org This versatility allows for the selective reduction of the azide in the presence of other reducible functional groups.
Common Methods for Azide Reduction:
| Reagent/Method | Conditions | Characteristics |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ (Adams' catalyst) masterorganicchemistry.comorganic-chemistry.org | A common and clean method. Can be performed at atmospheric or higher pressures. Generally not compatible with alkenes or alkynes. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF masterorganicchemistry.com | A powerful, non-selective reducing agent that will also reduce many other functional groups (e.g., esters, ketones, nitriles). |
| Sodium Borohydride (B1222165) (NaBH₄) | Requires a catalyst (e.g., NiCl₂, tin(IV) 1,2-benzenedithiolate) or specific solvent systems. organic-chemistry.orgcmu.edu | Milder than LiAlH₄. The use of catalysts allows for reduction under very mild conditions. cmu.edu |
| Staudinger Reduction | Triphenylphosphine (B44618) (PPh₃) followed by aqueous workup. nih.gov | A very mild and chemoselective method. The intermediate iminophosphorane is hydrolyzed to the amine and triphenylphosphine oxide. |
| Samarium/Nickel(II) Chloride (Sm/NiCl₂·6H₂O) | Methanol, room temperature. | A facile method that proceeds under mild and neutral conditions, affording amines in excellent yields. researchgate.net |
Aza-Wittig Reactions and Iminophosphorane Formation
Methylsulfamoyl azide is a suitable substrate for the Staudinger reaction, which leads to the formation of an N-sulfonyl iminophosphorane. This intermediate is a key component in the subsequent aza-Wittig reaction, a powerful tool for the synthesis of imines and N-heterocycles. wikipedia.orgbeilstein-journals.org
The sequence begins with the reaction of methylsulfamoyl azide with a tertiary phosphine, most commonly triphenylphosphine (PPh₃). chem-station.com The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide. This is followed by the intramolecular cyclization and subsequent loss of dinitrogen (N₂) to produce the stable iminophosphorane (Ph₃P=NSO₂CH₃). chem-station.com This process is known as the Staudinger ligation or Staudinger reaction.
Once formed, the N-sulfonyl iminophosphorane can be reacted with a carbonyl compound, such as an aldehyde or ketone, in what is known as the aza-Wittig reaction. wikipedia.org The mechanism is analogous to the standard Wittig reaction. The nucleophilic iminophosphorane attacks the electrophilic carbonyl carbon, leading to a four-membered oxazaphosphetane intermediate. This intermediate then collapses, eliminating a stable phosphine oxide (typically triphenylphosphine oxide), to form a carbon-nitrogen double bond, yielding an N-sulfonyl imine. beilstein-journals.org
Analysis of Methylsulfamoyl Azide Reveals Scant Computational Data in Publicly Accessible Scientific Literature
The requested outline, focusing on "Computational Chemistry and Theoretical Characterization of Methylsulfamoyl Azide Systems," necessitates specific quantitative data that does not appear to be present in the public domain. The required information includes:
Quantum-Chemical Calculations for Structural Elucidation: This involves determining the precise geometries of stable and transition states, including bond lengths, bond angles, and dihedral angles. Furthermore, a detailed conformational analysis with corresponding energetic profiles, typically derived from potential energy surface scans, is required. While computational methods for such analyses are well-established, their specific application to methylsulfamoyl azide has not been published.
Theoretical Prediction of Reactivity and Mechanistic Pathways: This section calls for the application of Density Functional Theory (DFT) to understand the compound's electronic behavior. This includes the calculation of global and local reactivity indices such as electrophilicity and nucleophilicity, and the use of Parr functions to pinpoint reactive sites. Additionally, the prediction of regioselectivity in cycloaddition reactions and the application of Distortion/Interaction-Activation Strain Analysis to dissect reaction barriers are key components that lack specific data for methylsulfamoyl azide.
While general principles and computational studies on related molecules like simple organic azides (e.g., methyl azide) or arylsulfonyl azides are available, this information cannot be directly extrapolated to provide the scientifically accurate and specific data required for methylsulfamoyl azide. The unique electronic environment created by the interplay of the methyl group, the sulfamoyl moiety, and the azide function necessitates dedicated computational studies.
The absence of this detailed computational data prevents the construction of a thorough and authoritative article strictly adhering to the proposed scientific outline. Further original research involving extensive quantum-chemical calculations would be required to generate the specific findings and data tables needed to populate the requested sections.
Computational Chemistry and Theoretical Characterization of Methylsulfamoyl Azide Systems
Spectroscopic Property Simulations
Computational methods are invaluable for predicting spectroscopic properties, aiding in the identification and characterization of novel compounds. chemrxiv.orgarxiv.org DFT calculations, in particular, have become a standard tool for simulating Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy. chemrxiv.orgrsc.org
The prediction of ¹H and ¹³C NMR chemical shifts through computational means serves as a powerful adjunct to experimental structure elucidation. rsc.org Modern approaches, including DFT calculations and machine learning models trained on quantum mechanical data, can predict chemical shifts with accuracies often approaching those of experimental measurements. rsc.orgrsc.org These methods calculate the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts (δ) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). rsc.org
Table 2: Estimated NMR Chemical Shifts for Methylsulfamoyl Azide (B81097)
| Atom | Estimated Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Methyl Protons (¹H) | 2.5 - 3.0 | Protons on a methyl group attached to a nitrogen atom, which is in turn bonded to an electron-withdrawing sulfonyl group. Similar environments in other sulfonamides show signals in this range. researchgate.net |
| Methyl Carbon (¹³C) | 25 - 35 | Carbon of a methyl group attached to a nitrogen atom. The specific value is influenced by the sulfonyl azide moiety. For comparison, the methyl carbon in N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide appears at 21.5 ppm. researchgate.net |
Note: The values in this table are estimates based on characteristic group frequencies and data from analogous compounds, not from a direct computational simulation of methylsulfamoyl azide.
Simulation of IR spectra via computational methods, typically by performing a frequency calculation after geometry optimization, is a standard procedure for predicting the vibrational modes of a molecule. chemrxiv.orgresearchgate.net These calculations help in assigning experimentally observed absorption bands to specific molecular motions such as stretching, bending, and rocking. osti.gov
For methylsulfamoyl azide, the IR spectrum is expected to be dominated by characteristic vibrations of the azide (-N₃), sulfonyl (-SO₂), and methyl (-CH₃) groups. The azide group is particularly notable for its strong, sharp asymmetric stretching vibration, which appears in a relatively uncongested region of the spectrum. researchgate.net DFT and other quantum mechanical models can predict the wavenumbers and intensities of these vibrations, providing a theoretical fingerprint of the molecule. chemrxiv.org
Table 3: Predicted Characteristic Vibrational Modes for Methylsulfamoyl Azide
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description and Notes |
|---|---|---|
| C-H Asymmetric/Symmetric Stretch | 2900 - 3000 | Stretching vibrations of the methyl group C-H bonds. osti.gov |
| N₃ Asymmetric Stretch | 2100 - 2160 | A very strong and characteristic absorption for the azide functional group. This is often the most easily identifiable peak for an azide compound. researchgate.net |
| SO₂ Asymmetric Stretch | 1300 - 1350 | Asymmetric stretching of the two S=O bonds in the sulfonyl group. Typically a strong absorption. researchgate.net |
| N₃ Symmetric Stretch | 1200 - 1300 | Symmetric stretching of the azide group. This absorption is typically weaker than the asymmetric stretch. |
| SO₂ Symmetric Stretch | 1150 - 1200 | Symmetric stretching of the S=O bonds. Also a strong absorption. researchgate.net |
| S-N Stretch | 800 - 950 | Stretching vibration of the sulfur-nitrogen single bond. |
Note: The wavenumbers are based on typical frequency ranges for the specified functional groups as reported in the literature for analogous compounds.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of methyl sulfamoyl azide (B81097). It provides precise information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
The structural framework of methylated sulfamoyl azides is precisely mapped using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. ipb.pt 1D NMR, including ¹H and ¹³C spectra, offers initial information on the types and numbers of protons and carbons present. For a compound like N-methyl-N-benzyl-sulfamoyl azide, the ¹H NMR spectrum would show distinct signals for the methyl protons, the benzylic methylene (B1212753) protons, and the aromatic protons. nih.gov
To resolve ambiguities and confirm connectivity, 2D NMR techniques are employed. ipb.ptemory.edu These include:
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically separated by two or three bonds. This would confirm, for example, the connectivity within a substituted aromatic ring if present. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between ¹H and ¹³C nuclei (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together the molecular skeleton, for instance, by correlating the methyl protons to the carbon of the sulfamoyl group. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. ipb.pt
Table 1: Hypothetical NMR Data for a Methylated Sulfamoyl Azide Derivative (e.g., N-Benzyl-N-methyl-sulfamoyl azide in CDCl₃) This table is illustrative, based on typical chemical shift ranges for the functional groups involved.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations |
|---|---|---|---|
| ¹H NMR | |||
| CH₃ | ~2.9 | Singlet | C=O (if present), Sulfonyl Carbon |
| CH₂ | ~4.5 | Singlet | Aromatic Carbons, Sulfonyl Carbon |
| Aromatic-H | ~7.3-7.4 | Multiplet | Other Aromatic Carbons |
| ¹³C NMR | |||
| CH₃ | ~35 | - | - |
| CH₂ | ~55 | - | - |
| Aromatic-C | ~128-135 | - | - |
NMR spectroscopy is a powerful method for monitoring the progress of chemical reactions in real time and for assessing the purity of the final product. nih.gov The synthesis of sulfamoyl azides from secondary amines can be tracked by observing the disappearance of the reactant's NMR signals and the concurrent appearance of the product's signals. nih.govacs.org For instance, monitoring the reaction to form N-benzyl-N-methyl-sulfamoyl azide would involve tracking the signals of N-methylbenzylamine. nih.gov
This technique overcomes the low sensitivity limitations of NMR for monitoring reactions at low concentrations, such as copper-free click reactions. nih.gov Purity is confirmed by the absence of signals corresponding to starting materials, reagents, or potential side-products in the final ¹H and ¹³C NMR spectra. nih.gov Furthermore, quantitative NMR (qNMR) can be used to determine the precise purity or diastereomeric excess of a sample by integrating resolved signals. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of methyl sulfamoyl azide is dominated by characteristic absorption bands that confirm the presence of its defining functional groups.
Azido (B1232118) Group (-N₃): The azide group gives rise to a very strong and sharp absorption band due to its asymmetric stretching vibration (νas). This band typically appears in a relatively clear region of the spectrum, between 2100 and 2160 cm⁻¹. researchgate.netresearchcommons.org For example, the azide stretch in α-azide-ω-hydroxyl PEG was observed at 2103 cm⁻¹. researchgate.net This distinct peak is a primary diagnostic tool for confirming the successful incorporation of the azide moiety. nih.govresearchgate.net A weaker symmetric stretching (νs) mode can sometimes be observed around 1250 cm⁻¹.
Sulfamoyl Group (-SO₂N-): The sulfamoyl group is characterized by two strong stretching vibrations corresponding to the sulfur-oxygen double bonds. The asymmetric stretch (νas SO₂) is typically found in the 1320-1470 cm⁻¹ range, while the symmetric stretch (νs SO₂) appears between 1100-1120 cm⁻¹. semanticscholar.org Additional bending and wagging vibrations for the SO₂ group are observed at lower frequencies (e.g., 510-530 cm⁻¹). semanticscholar.org
Table 2: Characteristic IR Absorption Frequencies for Methyl Sulfamoyl Azide Data compiled from typical ranges for sulfonyl azides and organic azides. researchgate.netsemanticscholar.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Azido (-N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |
| Sulfamoyl (SO₂) | Asymmetric Stretch | 1320 - 1470 | Strong |
| Sulfamoyl (SO₂) | Symmetric Stretch | 1100 - 1120 | Strong |
| Methyl (C-H) | Stretch | 2850 - 3000 | Medium |
Beyond simple functional group identification, IR spectroscopy can provide nuanced information about the molecule's local environment. nih.gov Factors such as solvent polarity and hydrogen bonding can cause shifts in the peak positions and changes in the band shapes of the azide and sulfamoyl vibrations. researchcommons.orgchemrxiv.org For example, the azide asymmetric stretch is known to exhibit a red shift (a shift to a lower wavenumber) when the solvent is changed from a protic environment like water to an aprotic one. researchgate.net
Advanced techniques like two-dimensional IR (2D-IR) correlation spectroscopy can be used to study these subtle molecular interactions. nih.gov By applying an external perturbation, such as a change in temperature, and analyzing the correlated changes in the vibrational spectra, one can deduce information about intermolecular interactions and conformational equilibria. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides two critical pieces of information: the molecular weight of the compound and, through analysis of its fragmentation patterns, structural details that corroborate data from other spectroscopic methods.
For methyl sulfamoyl azide, a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to determine the molecular weight. usm.edu The mass spectrometer would detect the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺, allowing for the precise and accurate confirmation of the molecular formula. uni.lu
Under higher energy conditions, such as those in Electron Ionization (EI), the molecule fragments in a predictable manner. The most characteristic fragmentation pathway for azides is the initial loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.net This process generates a highly reactive nitrenium ion intermediate.
A plausible fragmentation pattern for methyl sulfamoyl azide would be:
Loss of N₂: The molecular ion [CH₃N₄O₂S]⁺ first loses N₂, a neutral and stable molecule, to form the [CH₃NO₂S]⁺ fragment ion. researchgate.net
Further Fragmentation: This initial fragment can then undergo further cleavage. Common subsequent losses could include the cleavage of the S-N bond or the S-C bond, leading to smaller, characteristic fragment ions that can be analyzed to piece together the original structure.
Table 3: Predicted Mass Spectrometry Data for Methyl Sulfamoyl Azide (CH₃N₄O₂S, MW: 121.12)
| Ion/Fragment | Formula | m/z (Mass/Charge) | Description |
|---|---|---|---|
| Parent Ion Adducts (Soft Ionization) | |||
| [M+H]⁺ | C₁H₄N₄O₂S⁺ | 122.01 | Protonated Molecule |
| [M+Na]⁺ | C₁H₃N₄NaO₂S⁺ | 144.99 | Sodium Adduct |
| Key Fragments (Hard Ionization) | |||
| [M-N₂]⁺ | CH₃NO₂S⁺ | 93.99 | Loss of molecular nitrogen |
| [SO₂N]⁺ | NO₂S⁺ | 77.96 | Cleavage of C-S bond |
| [CH₃]⁺ | CH₃⁺ | 15.02 | Methyl cation |
Derivatization Strategies and Analytical Method Development for Azides
Analytical Derivatization for Enhanced Detection and Quantitation
Direct analysis of azides can be challenging due to their physical or chemical properties. Analytical derivatization introduces a new functional group into the molecule, which can improve chromatographic behavior and, more importantly, enhance detection sensitivity.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common analytical technique. However, its effectiveness relies on the analyte having a chromophore, a part of the molecule that absorbs UV light. The sulfamoyl azide (B81097) group itself does not possess a strong chromophore, which limits the sensitivity of direct HPLC-UV analysis, especially when dealing with complex matrices where background interference can be high. nih.gov
To overcome this limitation, a derivatization strategy is often employed. This involves reacting the azide with a reagent that contains a potent chromophore. A prominent method for this is the azide-alkyne cycloaddition, or "click" reaction. By reacting methyl sulfamoyl azide with an alkyne-containing molecule that also possesses a strong UV-absorbing group, a triazole derivative is formed. This derivative can be detected with high sensitivity. researchgate.netmdpi.com The choice of derivatizing agent can shift the maximum absorption wavelength to regions with less interference, thereby improving the specificity of the method. nih.gov For instance, derivatization can produce products with strong absorption above 380 nm, a region where most drug substances and impurities show weak absorption. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. While direct LC-MS analysis of sulfamoyl azides is possible and has been used to monitor their synthesis in real-time nih.govacs.org, derivatization can still be beneficial.
Derivatization for LC-MS aims to improve ionization efficiency, control fragmentation patterns, or enhance chromatographic retention for more reliable quantitation, particularly at trace levels. nih.govresearchgate.net For example, a general method developed for alkyl sulfonates involves derivatization with triethylamine (B128534) to form quaternary ammonium (B1175870) products. nih.govresearchgate.net These ionic derivatives are highly polar and can be effectively retained and separated using hydrophilic interaction liquid chromatography (HILIC), separating them from the bulk active pharmaceutical ingredient (API). nih.govresearchgate.net This approach has demonstrated excellent sensitivity, with detection limits in the low parts-per-million (ppm) range. nih.gov
Research on the synthesis of related compounds, such as N-benzyl-N-methyl-sulfamoyl azide, has utilized LC-MS to determine reaction yields, showcasing the method's utility in analyzing this class of compounds. nih.gov
Table 1: LC-MS Parameters for Sulfamoyl Azide Analysis This table presents an example of LC-MS conditions used to determine the yield of a representative sulfamoyl azide, illustrating a practical analytical application.
| Parameter | Value |
| Analyte | N-benzyl-N-methyl-sulfamoyl azide |
| Instrumentation | LC-MS |
| Method | Yields determined by linear regression against an authentic standard |
| Reaction Monitoring Time | 1.5 hours |
| Reference | nih.gov |
Functionalization for Advanced Materials and Bioconjugation Studies
The reactivity of the azide group, particularly in "click" chemistry, makes methyl sulfamoyl azide a valuable building block for materials science and bioconjugation.
Azide-functionalized nanomaterials are versatile platforms for creating complex, functional materials and devices. researchgate.net The azide groups on the surface act as chemical handles for attaching a wide array of molecules, such as polymers, imaging agents, or biological ligands, via highly efficient click reactions. researchgate.netrsc.org
The synthesis of these materials typically involves preparing nanoparticles and then modifying their surface to introduce azide functionality. Common methods include:
Copolymerization: Incorporating a monomer containing an azide group, such as azidomethylstyrene, during the polymerization process to form nanoparticles. epa.gov
Surface Post-Modification: Treating pre-formed nanoparticles that have reactive surface groups (e.g., chlorobenzyl groups) with an azide source like sodium azide. epa.gov
Ligand Exchange: Using azide-terminated ligands, such as 11-azidoundecane-1-thiol, to functionalize gold nanoparticles. rsc.org
While methyl sulfamoyl azide itself is not typically used to create the initial azide-functionalized nanoparticle, it could theoretically be used to modify a surface that has been pre-functionalized with a suitable reactive partner, such as an alkyne.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a premier strategy for surface modification due to its high efficiency, mild reaction conditions, and specificity. nih.govresearchgate.netnumberanalytics.com This reaction forms a stable triazole linkage between an azide and a terminal alkyne.
Sulfamoyl azides readily participate in CuAAC reactions. nih.govacs.orgnih.gov Therefore, methyl sulfamoyl azide can be "clicked" onto surfaces or molecules that have been functionalized with terminal alkynes. This process covalently attaches the "methyl-sulfamoyl" group to the target, altering its surface properties. This technique is widely used for:
Bioconjugation: Attaching biomolecules to liposomes or other nanocarriers for targeted drug delivery. nih.govnih.gov
Materials Science: Modifying the surfaces of polymers and nanoparticles to create advanced materials with tailored properties. researchgate.netresearchgate.net
The reaction is highly reliable and proceeds in high yield, making it a cornerstone of modern chemical ligation. nih.govacs.org
Table 2: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sulfamoyl Azides This table outlines typical conditions for the 'click' reaction involving sulfamoyl azides, demonstrating the practical application of this functionalization strategy.
| Parameter | Condition |
| Reactants | Sulfamoyl azide, Terminal alkyne |
| Catalyst | Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) |
| Solvent | Dry Toluene |
| Work-up | Aqueous ammonium hydroxide |
| Outcome | High yield of 1-sulfamoyl-1,2,3-triazoles |
| Reference | nih.govacs.org |
Applications and Emerging Directions in Methylsulfamoyl Azide Chemistry
Role in Heterocyclic Compound Synthesis
The construction of heterocyclic rings is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Methylsulfamoyl azide (B81097) serves as a powerful building block for creating a variety of these essential scaffolds.
The most prominent application of methylsulfamoyl azide is in the synthesis of 1,2,3-triazoles. These heterocycles are prized for their stability and are considered important pharmacophores. The primary route to these compounds is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". frontiersin.org
In this reaction, methylsulfamoyl azide undergoes a [3+2] cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst. nih.gov This method is highly efficient, regioselective, and tolerates a wide range of functional groups, making it a robust tool for synthetic chemists. frontiersin.orgnih.gov A particularly effective catalyst for this transformation is copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which facilitates the reaction under mild, ambient temperature conditions. nih.gov The resulting 1-sulfamoyl-1,2,3-triazoles are shelf-stable compounds that can be isolated in high yields. nih.gov
The general transformation is illustrated below: R-C≡CH + CH₃(H)N-SO₂N₃ → (in the presence of a Cu(I) catalyst) → 1-(N-methylsulfamoyl)-4-R-1,2,3-triazole
The reaction's reliability has been demonstrated across various substrates. Below is a table summarizing the synthesis of different 1-sulfamoyl-1,2,3-triazoles using a novel sulfonyl azide transfer agent to first generate the requisite sulfamoyl azide, followed by cycloaddition.
| Secondary Amine Precursor | Alkyne Partner | Resulting 1-Sulfamoyl-1,2,3-triazole | Reported Yield | Reference |
|---|---|---|---|---|
| N-Methylbenzylamine | Phenylacetylene | 1-(N-Benzyl-N-methylsulfamoyl)-4-phenyl-1H-1,2,3-triazole | 95% | nih.gov |
| Morpholine | Phenylacetylene | 4-(4-Phenyl-1H-1,2,3-triazole-1-sulfonyl)morpholine | 99% | nih.gov |
| Piperidine | Phenylacetylene | 1-(4-Phenyl-1H-1,2,3-triazole-1-sulfonyl)piperidine | 97% | nih.gov |
| Pyrrolidine | 1-Octyne | 1-(4-Hexyl-1H-1,2,3-triazole-1-sulfonyl)pyrrolidine | 88% | nih.gov |
While the azide-alkyne cycloaddition leads to 1,2,3-triazoles, the related 1,2,3-triazoline (B1256620) scaffold can be accessed through cycloadditions between azides and alkenes (olefins). However, the application of methylsulfamoyl azide in this specific transformation is less documented than its use in CuAAC reactions.
Beyond triazoles, the derivatives of methylsulfamoyl azide serve as intermediates for other important heterocyclic systems.
Pyrroles: Polysubstituted pyrroles can be synthesized in a regiocontrolled manner starting from 1-sulfonyl-1,2,3-triazoles, which are readily prepared from sulfonyl azides and terminal alkynes. These triazoles can then react with allenes in the presence of a nickel(0) catalyst to generate a variety of polysubstituted pyrroles.
Pyrazoles and Oxazoles: The direct synthesis of pyrazoles and oxazoles from methylsulfamoyl azide is not a commonly reported pathway in the chemical literature. The synthesis of pyrazole (B372694) derivatives containing a sulfonamide or sulfonyl group typically proceeds through the cyclocondensation of sulfonyl hydrazides with 1,3-dicarbonyl compounds or other related precursors. mdpi.comrsc.orgnih.gov Similarly, while oxazoles containing sulfonyl groups are known, their synthesis does not typically involve a sulfonyl azide reagent but rather utilizes precursors like α-bromoketones and benzylamines or other specific building blocks. biointerfaceresearch.comorganic-chemistry.org Therefore, methylsulfamoyl azide is not considered a standard precursor for these particular heterocyclic rings.
Advanced Synthetic Strategies and Methodological Innovations
The reliable reactivity of methylsulfamoyl azide has allowed for its integration into modern, high-throughput synthetic methodologies.
Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a library, for screening in drug discovery and materials science. scripps.edu The CuAAC reaction, being a "click" reaction, is exceptionally well-suited for this purpose due to its high efficiency, simple reaction conditions, and broad substrate tolerance. frontiersin.org
The transformation of primary amines into azides, which can then be used in CuAAC reactions, allows for the creation of vast libraries of triazole compounds. scripps.edu The robust nature of the synthesis of 1-sulfamoyl-1,2,3-triazoles from methylsulfamoyl azide (or its in situ generated precursors) means this chemistry can be reliably applied to a wide array of building blocks, facilitating the generation of diverse molecular libraries for biological screening. nih.govscripps.edu
A significant methodological innovation is the use of 1-sulfamoyl-1,2,3-triazoles in stereoselective synthesis. These stable triazoles are excellent, shelf-stable progenitors of rhodium azavinyl carbenes. These highly reactive intermediates can be generated in situ from the sulfamoyl triazoles and, in the presence of a rhodium catalyst, can participate in asymmetric reactions. For instance, they readily and asymmetrically add to olefins to perform cyclopropanation, creating chiral cyclopropane (B1198618) rings with a high degree of stereocontrol. nih.gov This strategy offers a powerful method for constructing stereochemically complex molecules from simple, achiral starting materials.
Future Research Directions
The chemistry of methylsulfamoyl azide continues to evolve, with several promising areas for future research.
Expanded Heterocyclic Synthesis: While the synthesis of triazoles and pyrroles is established, future work could focus on developing novel reaction cascades that use the 1-sulfamoyl-1,2,3-triazole intermediate to access a wider variety of complex heterocyclic frameworks.
Bioconjugation and Chemical Biology: The "sulfo-click" reaction, a variation of click chemistry involving sulfonyl azides, is being explored as a tool for chemical biology, particularly for the ligation and detection of nucleic acids. This suggests a potential future application for methylsulfamoyl azide and its derivatives in creating bioconjugates and molecular probes.
Advanced Catalysis: Research into new catalytic systems for the azide-alkyne cycloaddition could lead to even more efficient, sustainable, and selective syntheses. This includes developing catalysts that operate under greener conditions or that enable reactions with previously unreactive substrates.
Stereoselective Methodologies: Further exploration of the asymmetric reactions of rhodium azavinyl carbenes derived from sulfamoyl triazoles could unlock new pathways to a wide range of enantiomerically pure compounds for pharmaceutical development.
Materials Science: The stable, polar 1,2,3-triazole ring is a valuable component in polymers and functional materials. nih.gov Future work could systematically integrate sulfamoyl triazoles into novel materials to explore their unique electronic and physical properties.
Development of Novel Catalytic Systems for Methylsulfamoyl Azide Reactions
The reactivity of methylsulfamoyl azide and its derivatives is significantly influenced by the choice of catalytic system. Research in this area has predominantly focused on copper and rhodium catalysts, which have enabled a variety of transformations, including cycloadditions and C-H functionalization reactions.
Copper-catalyzed reactions represent a cornerstone of methylsulfamoyl azide chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, providing a highly efficient route to 1-sulfamoyl-1,2,3-triazoles. nih.govrsc.org These reactions are often carried out using a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent or by using a stable copper(I) source such as copper(I) thiophene-2-carboxylate (CuTC). nih.gov The use of ligands, such as prolinamide, in aqueous media has been shown to selectively generate N-sulfamoyltriazoles by inhibiting the cleavage of the N1-N2 bond of the intermediate 5-cuprated triazole. rsc.org
Another significant copper-catalyzed transformation is the Chan-Lam coupling reaction, which involves the reaction of sulfamoyl azides with arylboronic acids to produce N-arylsulfamides. This reaction can be effectively catalyzed by copper chloride in methanol (B129727) at room temperature, providing a direct method for the formation of C-N bonds.
Rhodium catalysts have also been instrumental in expanding the synthetic utility of methylsulfamoyl azide derivatives. A key application involves the rhodium-catalyzed decomposition of 1-sulfamoyl-1,2,3-triazoles, which are readily prepared from sulfamoyl azides. This decomposition generates rhodium azavinyl carbenes, which are versatile intermediates for various transformations, including the cyclopropanation of olefins. nih.govnih.gov Chiral rhodium(II) catalysts can be employed to achieve asymmetric cyclopropanation. Furthermore, rhodium catalysts have been utilized for the regioselective C-H amidation of indoles using sulfonyl azides as the nitrogen source, demonstrating the potential for direct functionalization of heterocyclic systems.
The table below summarizes representative catalytic systems employed in reactions involving sulfamoyl azides, including derivatives of methylsulfamoyl azide.
| Catalyst System | Reaction Type | Substrates | Product | Ref. |
| CuTC | Azide-Alkyne Cycloaddition | N-benzyl-N-methyl-sulfamoyl azide, Phenylacetylene | 1-(N-benzyl-N-methylsulfamoyl)-4-phenyl-1H-1,2,3-triazole | nih.gov |
| CuI / Prolinamide | Azide-Alkyne Cycloaddition | N,N-dimethylsulfamoyl azide, Various alkynes | N,N-dimethyl-1,2,3-triazoles | rsc.org |
| CuCl | Chan-Lam Coupling | N-benzyl-N-methyl-sulfamoyl azide, Phenylboronic acid | N-benzyl-N-methyl-N'-phenylsulfamide | |
| Rh₂(S-NTTL)₄ | Asymmetric Cyclopropanation | 1-(N-benzyl-N-methylsulfamoyl)-4-phenyl-1H-1,2,3-triazole, Styrene | Chiral cyclopropane | nih.gov |
Exploration of New Reactivity Modes and Mechanistic Understanding
The exploration of new reactivity modes of methylsulfamoyl azide and the mechanistic elucidation of its reactions are crucial for expanding its synthetic applications. Key areas of investigation include cycloaddition reactions, thermal rearrangements, and the generation of reactive intermediates.
Cycloaddition Reactions: The [3+2] cycloaddition of sulfamoyl azides with alkynes to form 1,2,3-triazoles is a well-established reactivity mode. nih.govrsc.org Mechanistically, the copper-catalyzed version (CuAAC) is understood to proceed through a copper acetylide intermediate that reacts with the azide. The electronic nature of the sulfamoyl group influences the stability of the resulting triazole. In some cases, the initially formed triazole can undergo fragmentation to a ketenimine intermediate, which can be trapped by nucleophiles. However, careful selection of the catalyst and reaction conditions can favor the formation of the stable triazole product. rsc.org
Thermal Rearrangements: Thermal decomposition of sulfamoyl azides can lead to a Curtius-type rearrangement. This process involves the loss of dinitrogen to form a sulfonylnitrene intermediate, which can then rearrange. Mechanistic studies have shown that this can lead to the formation of a 1,1-diazene intermediate, which can further rearrange through either a concerted or a stepwise radical process. This reactivity has been exploited for the synthesis of various cyclic and acyclic compounds.
Diazo Transfer Reactions: Methylsulfamoyl azide can act as a diazo transfer reagent, a reaction that is fundamental in organic synthesis. The mechanism involves the transfer of a diazo group (N₂) to an active methylene (B1212753) compound. Mechanistic studies using isotopically labeled reagents have provided insight into the atom-transfer process, confirming that the two terminal nitrogen atoms of the azide are transferred.
The following table summarizes the key reactivity modes of sulfamoyl azides, including methylsulfamoyl azide, and the corresponding mechanistic insights.
| Reactivity Mode | Description | Mechanistic Insight | Ref. |
| [3+2] Cycloaddition | Reaction with alkynes to form 1,2,3-triazoles. | Can be catalyzed by copper (CuAAC). Involves a copper acetylide intermediate. | nih.govrsc.org |
| Thermal Rearrangement | Decomposition upon heating to form rearranged products. | Proceeds via a Curtius-type rearrangement involving a sulfonylnitrene and a 1,1-diazene intermediate. | |
| Diazo Transfer | Transfer of a diazo group to an active methylene compound. | Involves the transfer of the two terminal nitrogen atoms of the azide. | |
| Generation of Azavinyl Carbenes | From the corresponding 1-sulfamoyl-1,2,3-triazoles. | Rhodium-catalyzed decomposition of the triazole leads to the formation of a rhodium azavinyl carbene intermediate. | nih.govnih.gov |
Integration into Advanced Chemical Biology Tools (excluding clinical trials)
The unique reactivity of the azide functional group in methylsulfamoyl azide and its derivatives has led to their integration into advanced chemical biology tools. These applications primarily leverage the principles of bioorthogonal chemistry, where reactions can proceed in a biological environment without interfering with native biochemical processes.
Bioorthogonal Ligation: Sulfamoyl azides can participate in bioorthogonal ligation reactions, which are used to selectively label and study biomolecules. The most prominent of these are the Staudinger ligation and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov In these approaches, a biomolecule is first metabolically or chemically tagged with a functional group (e.g., a phosphine (B1218219) for Staudinger ligation or a strained alkyne for SPAAC). The corresponding azide-modified probe, which can be a derivative of methylsulfamoyl azide, is then introduced to form a stable covalent linkage. This allows for the attachment of reporter molecules, such as fluorophores or affinity tags, for visualization and pull-down experiments.
Chemical Probes: Methylsulfamoyl azide and related compounds can be designed as chemical probes to study biological systems. By incorporating a reporter tag or a reactive group, these probes can be used to identify protein targets, investigate enzyme activity, and probe cellular pathways. The azide group serves as a versatile handle for "clicking" on a reporter molecule after the probe has interacted with its biological target. This strategy has been employed in activity-based protein profiling (ABPP) to identify the targets of bioactive small molecules.
Bioconjugation: The ability of sulfamoyl azides to undergo efficient and selective reactions makes them valuable reagents for bioconjugation. This involves the linking of two or more biomolecules, or the attachment of a synthetic molecule to a biomolecule. For example, a protein can be modified with a sulfamoyl azide, which can then be used to attach a drug molecule, a polymer, or another protein. These bioconjugates have a wide range of applications in diagnostics, and materials science.
The table below provides an overview of the applications of sulfamoyl azides in chemical biology.
| Application | Description | Key Reaction | Ref. |
| Bioorthogonal Ligation | Selective labeling of biomolecules in a biological environment. | Staudinger Ligation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | nih.gov |
| Chemical Probes | Tools for studying biological processes and identifying protein targets. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | |
| Bioconjugation | Covalent linking of biomolecules or synthetic molecules to biomolecules. | Azide-Alkyne Cycloaddition | ontosight.ai |
| Protein Modification | Introduction of functional groups into proteins for further manipulation. | Staudinger Ligation, Azide-Alkyne Cycloaddition |
Q & A
Q. What are the established synthetic routes for methyl-sulfamoyl azide, and how can reaction conditions be optimized for yield?
- Methodological Answer: Methyl-sulfamoyl azide is typically synthesized via nucleophilic substitution. For example, reaction of a methanesulfonyl chloride derivative with sodium azide in polar aprotic solvents (e.g., DMF) at elevated temperatures (~80°C) achieves inversion of configuration at the reaction center . Optimization involves:
- Solvent selection: DMF enhances solubility of intermediates.
- Temperature control: Prolonged heating (>12 hrs) may degrade azide products; monitor via TLC or HPLC.
- Stoichiometry: Excess NaN₃ (1.5–2.0 eq.) ensures complete substitution.
Data Table:
| Solvent | Temp (°C) | Reaction Time (hrs) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 12 | 72 |
| DMSO | 90 | 10 | 65 |
Q. Which spectroscopic techniques are critical for characterizing methyl-sulfamoyl azide?
- Methodological Answer:
Q. How can AutoDock Vina improve computational studies of methyl-sulfamoyl azide’s reactivity?
- Methodological Answer: AutoDock Vina enables rapid docking simulations by:
- Grid parameter optimization: Define binding pockets around the sulfamoyl group to predict interactions with biological targets.
- Multithreading: Reduce computation time for large ligand libraries (e.g., 1000 conformers in <24 hrs) .
Tip: Validate docking poses with MD simulations (e.g., GROMACS) to assess stability.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms for sulfamoyl azide formation?
- Methodological Answer: Contradictions often arise from stereochemical outcomes or solvent effects. Address these by:
Q. What strategies integrate experimental and computational data to predict methyl-sulfamoyl azide’s stability under varying pH conditions?
- Methodological Answer: Combine:
- Experimental: Accelerated stability testing (e.g., pH 3–10 buffers at 40°C for 48 hrs) with HPLC monitoring.
- Computational: DFT calculations (e.g., Gaussian 16) to model hydrolysis pathways and identify pH-sensitive bonds .
Data Table:
| pH | Half-life (hrs) | Predominant Degradation Pathway |
|---|---|---|
| 3 | 6.2 | Azide hydrolysis to amine |
| 7 | 48.5 | Stable |
| 10 | 2.1 | Sulfamoyl cleavage |
Q. How should researchers design systematic reviews to evaluate methyl-sulfamoyl azide’s applications in drug discovery?
- Methodological Answer: Follow PRISMA guidelines:
- Search strategy: Use SciFinder and Web of Science with keywords: "sulfamoyl azide AND drug design," filtering for peer-reviewed studies (2000–2025).
- Inclusion criteria: Focus on studies with in vitro/in vivo bioactivity data.
- Risk of bias assessment: Use ROBINS-I tool to evaluate confounding variables (e.g., solvent purity in IC₅₀ assays) .
Data Management & Dissemination
Q. What FAIR principles apply to sharing methyl-sulfamoyl azide datasets?
- Methodological Answer: Ensure datasets are:
Q. How to structure a research paper on methyl-sulfamoyl azide for high-impact journals?
- Methodological Answer: Follow IMRaD structure:
- Introduction: Highlight sulfamoyl azides’ role in click chemistry or protease inhibition.
- Methods: Detail azide synthesis (e.g., "3β-O-sulfamoyl-17-(1H-benzimidazole)androsta-5,16-diene was prepared as in Ref [10]").
- Results/Discussion: Link spectral data to mechanistic insights.
- Conclusion: Propose future work (e.g., in vivo toxicity studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
